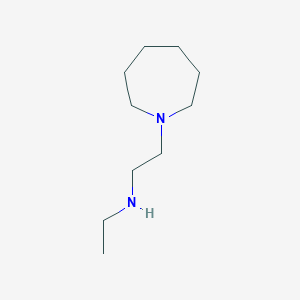

N-(2-Azepan-1-ylethyl)-N-ethylamine

Descripción general

Descripción

N-(2-Azepan-1-ylethyl)-N-ethylamine is a chemical compound that belongs to the class of aliphatic amines It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to an ethylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azepan-1-ylethyl)-N-ethylamine typically involves the reaction of azepane with ethylamine under controlled conditions. One common method is the reductive amination of azepane with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Azepan-1-ylethyl)-N-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(2-Azepan-1-ylethyl)-N-ethylamine is C14H22N2, with a molecular weight of 218.34 g/mol. The compound's structure includes:

- Azepane Ring : A cyclic amine that contributes to the compound's stability and potential biological activity.

- Ethylamine Group : This functional group may enhance the compound's solubility and reactivity.

Drug Design and Development

One of the primary applications of this compound lies in medicinal chemistry, particularly in drug design. The compound's ability to act as a ligand makes it a candidate for:

- Targeting Specific Biological Molecules : Its amine group can facilitate binding to proteins, which is crucial for drug-receptor interactions.

- Synthesis of Derivatives : Researchers explore derivatives of this compound to enhance efficacy and reduce side effects in therapeutic applications.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroactive properties. Studies focus on:

- Potential Antidepressant Effects : Investigations into its interaction with neurotransmitter systems could lead to new antidepressant medications.

- Cognitive Enhancement : The compound's structural characteristics may influence cognitive functions, prompting studies into its use as a nootropic agent.

Chemical Synthesis

The synthesis of this compound can be achieved through several chemical pathways, including:

- Amine Coupling Reactions : These reactions allow for the formation of new compounds with enhanced properties.

- Multistep Synthesis Routes : Researchers are developing efficient synthetic methods to produce this compound on a larger scale for various applications.

Case Study 1: Neuropharmacological Investigations

A study published in a peer-reviewed journal explored the effects of azepane derivatives on serotonin receptors, suggesting potential antidepressant activity. The findings indicated that modifications to the azepane structure could enhance binding affinity, leading to improved therapeutic outcomes .

Case Study 2: Drug Development

In a recent study focusing on drug design, researchers utilized this compound as a scaffold for developing novel analgesics. The results demonstrated that certain derivatives exhibited significant pain-relieving properties in animal models, highlighting the compound's potential in pain management therapies .

Mecanismo De Acción

The mechanism of action of N-(2-Azepan-1-ylethyl)-N-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and ethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-Azepan-1-ylethyl)-N-isopropylamine

- N-(2-Azepan-1-ylethyl)-2-chloropropanamide

- N-(2-Azepan-1-ylethyl)-N-propylamine

Uniqueness

N-(2-Azepan-1-ylethyl)-N-ethylamine is unique due to its specific structural features, such as the combination of an azepane ring with an ethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

N-(2-Azepan-1-ylethyl)-N-ethylamine is a compound with significant potential in medicinal chemistry, particularly due to its structural properties and biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₀H₂₂N₂

Molecular Weight: 170.30 g/mol

CAS Number: 55543-73-2

The compound features an azepane ring, which is a seven-membered saturated heterocycle containing nitrogen. This structural characteristic is crucial for its interaction with various biological targets, including neurotransmitter receptors.

This compound interacts with specific molecular targets, influencing various biochemical pathways:

- Receptor Modulation: The azepane moiety is believed to facilitate binding to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

- Enzyme Interaction: The compound may act as a ligand for certain enzymes, modulating their activity and contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction: Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those related to mood and cognition.

- Potential Therapeutic Applications:

- Analgesic Effects: The compound has been investigated for its potential as an analgesic agent.

- Anti-inflammatory Properties: Its interaction with inflammatory pathways suggests possible applications in treating inflammatory conditions.

- Antimicrobial Activity: Initial findings indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies

-

Glycine Transporter Inhibition:

A study highlighted the development of derivatives based on the azepane structure, revealing that modifications could enhance inhibition of GlyT1 (glycine transporter 1) activity. Compounds similar to this compound showed promising IC50 values, indicating effective inhibition at low concentrations . -

Neuropharmacological Studies:

Research into azepane derivatives demonstrated their ability to modulate neurotransmitter receptors effectively. For instance, compounds were evaluated for their binding affinities to various receptors, showcasing potential as multitargeted ligands in neuropharmacology .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-(azepan-1-yl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-11-7-10-12-8-5-3-4-6-9-12/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFQAQPRHSNKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629727 | |

| Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55543-73-2 | |

| Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.